molecular formula C18H14ClN3O4 B15042470 (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B15042470
M. Wt: 371.8 g/mol
InChI Key: XOZKCCYDKSUJOK-AUWJEWJLSA-N
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Description

The compound (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with 4-methyl-3-nitrobenzaldehyde in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives under controlled conditions to yield the final pyrazolidine-3,5-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include amines, substituted derivatives, and various functionalized pyrazolidine-3,5-diones.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methylphenyl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(3-chlorophenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14ClN3O4

Molecular Weight

371.8 g/mol

IUPAC Name

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C18H14ClN3O4/c1-10-4-6-13(9-15(10)19)21-18(24)14(17(23)20-21)7-12-5-3-11(2)16(8-12)22(25)26/h3-9H,1-2H3,(H,20,23)/b14-7-

InChI Key

XOZKCCYDKSUJOK-AUWJEWJLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)[N+](=O)[O-]

Origin of Product

United States

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